molecular formula C20H15N3S B14222457 2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine CAS No. 823802-18-2

2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine

Katalognummer: B14222457
CAS-Nummer: 823802-18-2
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: CLAJGJQWKZMWHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]phenothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone to form the intermediate, which then undergoes cyclization with formamide to yield the desired compound. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one: Another heterocyclic compound with similar structural features.

    Imidazo[1,2-a]pyridines: A class of compounds with a similar imidazo core structure.

    Imidazo[1,5-a]pyrimidines: Compounds with a similar imidazo ring system but different substitution patterns.

Uniqueness

2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine is unique due to its specific structural arrangement and the presence of both imidazo and phenothiazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

823802-18-2

Molekularformel

C20H15N3S

Molekulargewicht

329.4 g/mol

IUPAC-Name

2-methyl-3-phenyl-10H-imidazo[4,5-b]phenothiazine

InChI

InChI=1S/C20H15N3S/c1-13-21-16-11-17-20(24-19-10-6-5-9-15(19)22-17)12-18(16)23(13)14-7-3-2-4-8-14/h2-12,22H,1H3

InChI-Schlüssel

CLAJGJQWKZMWHG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC3=C(C=C2N1C4=CC=CC=C4)SC5=CC=CC=C5N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.